
Pap-angiotensin II
描述
Pap-angiotensin II is a bioactive peptide that has been studied for its role in modulating cardiovascular functions. It is particularly noted for its ability to inhibit angiotensin II-induced cardiac hypertrophy and associated ventricular arrhythmias. This compound enhances the activity of p21 activated kinase 1, which plays a crucial role in cellular signaling pathways related to heart function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pap-angiotensin II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions. Common deprotecting agents include trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Pap-angiotensin II can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine, to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with potentially different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Amino acid derivatives with specific protecting groups, using standard SPPS protocols.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
Pap-angiotensin II has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those related to cardiovascular health.
Medicine: Explored as a potential therapeutic agent for conditions like cardiac hypertrophy and ventricular arrhythmias.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
Pap-angiotensin II exerts its effects by enhancing the activity of p21 activated kinase 1. This kinase is involved in various cellular processes, including the regulation of the cytoskeleton, cell motility, and survival. By increasing the phosphorylation levels of p21 activated kinase 1, this compound can counteract the hypertrophic effects induced by angiotensin II, thereby reducing the risk of cardiac hypertrophy and associated arrhythmias .
相似化合物的比较
Similar Compounds
Angiotensin II: A peptide hormone that plays a key role in regulating blood pressure and fluid balance.
Losartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Valsartan: Another angiotensin II receptor antagonist with similar applications to losartan.
Uniqueness of Pap-angiotensin II
This compound is unique in its ability to specifically enhance p21 activated kinase 1 activity, which is not a common feature of other angiotensin-related compounds. This specific activation pathway provides a targeted approach to mitigating the adverse effects of angiotensin II, making it a promising candidate for therapeutic development .
生物活性
Pap-Angiotensin II (Pap-Ang II) is a peptide that plays a significant role in various physiological and pathological processes, particularly in cardiovascular and renal systems. This article presents an overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Overview of Angiotensin II
Angiotensin II (Ang II) is a potent vasoconstrictor that is part of the renin-angiotensin-aldosterone system (RAAS). It is primarily involved in regulating blood pressure, fluid balance, and cardiovascular function. Pap-Ang II, a derivative or analog of Ang II, exhibits similar biological activities but may have distinct effects due to structural variations.
1. Cardiovascular Effects
- Vasoconstriction: Pap-Ang II induces vasoconstriction through its action on angiotensin receptors (AT1 and AT2), leading to increased blood pressure.
- Cardiac Remodeling: It promotes cardiac myocyte hypertrophy and fibroblast proliferation, contributing to cardiac fibrosis and remodeling post-myocardial infarction .
2. Renal Function
- Renal Hemodynamics: Studies indicate that Pap-Ang II can increase mean arterial pressure (MAP) and improve renal perfusion in shock states, enhancing urine output and renal function .
- Effects on Kidney Injury: In patients with acute kidney injury, treatment with Ang II has shown improved survival rates and reduced need for renal replacement therapy (RRT) .
3. Immunomodulatory Effects
- Inflammation Regulation: Pap-Ang II influences immune responses by stimulating the production of pro-inflammatory cytokines and enhancing neutrophil chemotaxis . It also plays a role in the expression of adhesion molecules, facilitating leukocyte migration to sites of inflammation .
Case Study 1: Use in Vasodilatory Shock
In the ATHOS-3 trial, 321 patients with vasodilatory shock were treated with either Pap-Ang II or placebo. The results indicated:
- Increased MAP: 53% of patients treated with Pap-Ang II achieved target MAP compared to 22% in the placebo group (p = 0.001).
- Survival Rates: 28-day survival was significantly higher in the Pap-Ang II group (53% vs. 30%, p = 0.012) .
Case Study 2: Acute Kidney Injury
A cohort study analyzed patients requiring RRT due to acute kidney injury:
- Discontinuation of RRT: After treatment with Pap-Ang II, 38% of patients were able to discontinue RRT by day 7 compared to 15% in the control group (p = 0.007) .
Research Findings
Recent studies have elucidated several key findings regarding the biological activity of Pap-Ang II:
属性
IUPAC Name |
(3S)-3-amino-4-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-3-(4-aminophenyl)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H74N12O12/c1-5-30(4)44(50(74)61-39(26-32-15-19-34(54)20-16-32)51(75)65-24-10-14-41(65)48(72)62-40(52(76)77)27-31-11-7-6-8-12-31)64-47(71)38(25-33-17-21-35(66)22-18-33)60-49(73)43(29(2)3)63-46(70)37(13-9-23-58-53(56)57)59-45(69)36(55)28-42(67)68/h6-8,11-12,15-22,29-30,36-41,43-44,66H,5,9-10,13-14,23-28,54-55H2,1-4H3,(H,59,69)(H,60,73)(H,61,74)(H,62,72)(H,63,70)(H,64,71)(H,67,68)(H,76,77)(H4,56,57,58)/t30-,36-,37?,38-,39-,40-,41-,43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEDXHQFMNILKZ-YQOSKVEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)N)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H74N12O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1071.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90937-05-6 | |
Record name | Angiotensin II, 4-amino-phe(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090937056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。